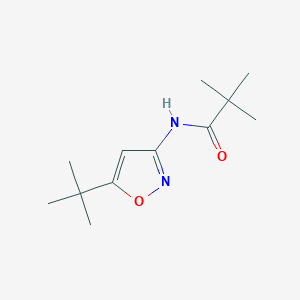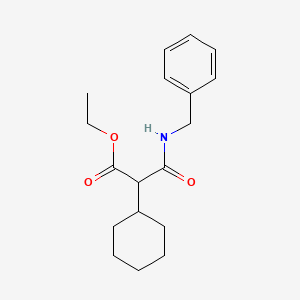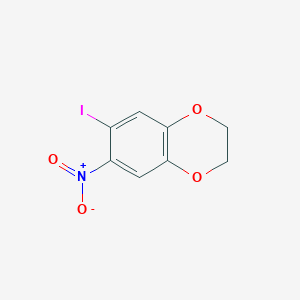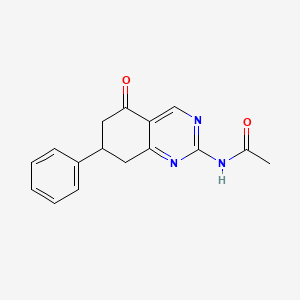![molecular formula C17H16N4O B5217848 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, also known as HPPH, is a small molecule that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Mécanisme D'action
The mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves the production of ROS upon activation by light. These ROS can cause damage to cancer cells, leading to cell death. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Biochemical and physiological effects:
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to have low toxicity and minimal side effects in preclinical studies. It has also been shown to have good pharmacokinetic properties, including a long half-life and good tissue penetration. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol is its low toxicity and minimal side effects, which makes it a promising candidate for clinical use in PDT. However, one limitation is its relatively low yield in the synthesis method, which may limit its availability for research and clinical use.
Orientations Futures
There are several potential future directions for research on 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. One direction is to optimize the synthesis method to increase the yield and availability of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. Another direction is to further investigate the mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol and its effectiveness in PDT for different types of cancer. Additionally, research could focus on combining 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves several steps, including the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,6-dioxoheptanedinitrile, which is then reacted with hydrazine hydrate to form 2-hydrazino-4-methyl-6-(4-methylphenyl)pyrimidine. This intermediate is then reacted with 2-nitrophenol to form 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, followed by exposure to light of a specific wavelength, which activates the photosensitizer and produces ROS that can damage cancer cells. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to be effective in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
2-[2-hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)14-10-15(20-17(19-14)21-18)13-4-2-3-5-16(13)22/h2-10,22H,18H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPPXDMWGITSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)


![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
